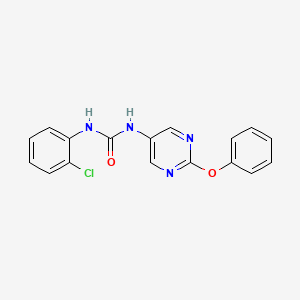
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CEP-184 or VX-745 and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Cancer Research and Therapeutic Applications
Anticancer Properties and Mechanisms : Research has identified phenoxypyrimidine-urea derivatives as potential anticancer agents due to their ability to induce apoptosis and autophagy in cancer cells. For instance, AKF-D52, a synthetic phenoxypyrimidine urea derivative, has shown efficacy in suppressing tumor growth in non-small cell lung cancer cells by inducing both caspase-dependent and -independent apoptotic cell death, as well as cytoprotective autophagy. This compound's activity is partially mediated through the production of reactive oxygen species, pointing to its potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Material Science and Optoelectronics
Nonlinear Optical Properties : Novel chalcone derivatives, like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been studied for their significant electro-optic properties. Computational and experimental approaches have revealed these materials' potential in nonlinear optics, showing superior properties that could be beneficial for optoelectronic device fabrications. Their high second and third harmonic generation efficiencies, compared to standard materials like urea, underscore their potential in developing advanced optical devices (M. Shkir et al., 2018).
Environmental Applications
Impact on Environmental Pollutants : The influence of urea on the formation of chlorinated aromatics, such as polychlorinated dibenzo-p-dioxins and dibenzofurans in combustion flue gases, has been investigated, providing insights into mitigating environmental pollution. Studies indicate that urea can affect these pollutants' formation processes through electrophilic chlorination and precursor pathways, offering a pathway to reduce harmful emissions in waste incineration systems (Meihui Ren et al., 2021).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-8-4-5-9-15(14)22-16(23)21-12-10-19-17(20-11-12)24-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKYEWDHIAEBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

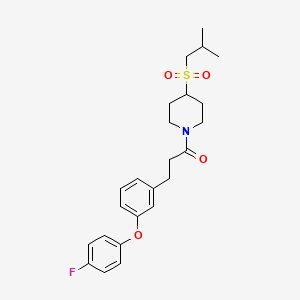
![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)
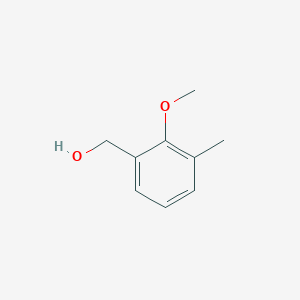
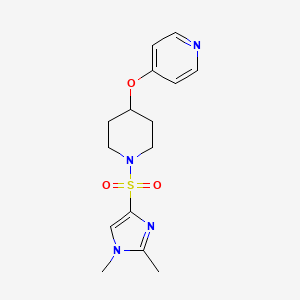
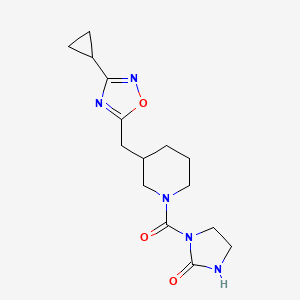
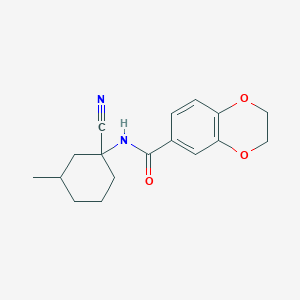

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
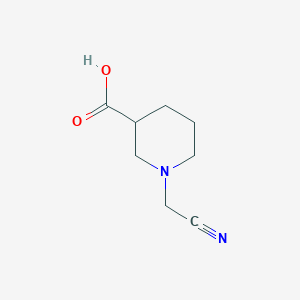
![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2887655.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)